An In-depth Technical Guide to the Chemical Properties of L-Biphenylalanine
An In-depth Technical Guide to the Chemical Properties of L-Biphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: L-Biphenylalanine ((2S)-2-amino-3-[1,1'-biphenyl]-4-ylpropanoic acid) is a non-canonical, aromatic amino acid. As a derivative of L-phenylalanine, it serves as a valuable building block in peptide synthesis and drug discovery.[1] Its biphenyl (B1667301) side chain offers unique steric and hydrophobic properties, enabling the modification of peptide and protein structures to enhance stability, binding affinity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and biological relevance of L-Biphenylalanine.
Core Chemical and Physical Properties
The fundamental physicochemical properties of L-Biphenylalanine are summarized below. This data is essential for its application in experimental design, from dissolution for in vitro assays to its incorporation into novel molecular scaffolds.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-3-[1,1'-biphenyl]-4-ylpropanoic acid | [2] |
| Synonyms | 4-Biphenylyl-L-alanine, 4-Phenyl-L-phenylalanine, H-L-Bip-OH | [1][2] |
| CAS Number | 155760-02-4 | [2] |
| Molecular Formula | C₁₅H₁₅NO₂ | [2] |
| Molecular Weight | 241.29 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 227-229 °C | [1] |
| Boiling Point | 569.2 °C at 760 mmHg | [1] |
| Density | 1.19 g/cm³ | [1] |
| Solubility | H₂O: 16.67 mg/mL (requires pH adjustment to 14 with 1 M NaOH) | [1] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months) | [1] |
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the synthesis, purification, and analysis of L-Biphenylalanine. These methodologies are based on established procedures for unnatural amino acids.
Asymmetric Synthesis of L-Biphenylalanine
The synthesis of enantiomerically pure L-Biphenylalanine can be achieved via enzymatic transamination, a method valued for its high stereoselectivity. This protocol is adapted from methodologies for synthesizing constrained L-phenylalanine analogs.[3][4]
Principle: An aromatic L-amino acid transaminase (AroAT) enzyme catalyzes the transfer of an amino group from an amino donor (e.g., L-aspartate or L-phenylalanine) to a keto acid precursor, 4-biphenylpyruvic acid, to yield L-Biphenylalanine.
Materials:
-
4-biphenylpyruvic acid (keto-acid precursor)
-
L-Aspartate or L-Phenylalanine (amino donor)
-
Recombinant aromatic L-amino acid transaminase (AroAT) from Enterobacter sp. or a similar source[4]
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate (B84403) buffer (50 mM, pH 8.0)
-
Hydrochloric acid (HCl) for pH adjustment and product recovery
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 4-biphenylpyruvic acid (1 equivalent) and L-aspartate (1.2 equivalents) in 50 mM potassium phosphate buffer (pH 8.0).
-
Cofactor Addition: Add PLP to a final concentration of 5 mM.
-
Enzyme Addition: Initiate the reaction by adding the AroAT enzyme (e.g., whole cells expressing the enzyme or a crude extract) to a final concentration of 100 U/mL.[5]
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30-40°C) with constant stirring. The reaction progress should be monitored by HPLC to track the formation of L-Biphenylalanine.
-
Equilibrium Shift: Due to the low solubility of the L-Biphenylalanine product, it will precipitate out of the solution, driving the reaction equilibrium towards product formation.[4]
-
Reaction Termination: Once the reaction reaches completion (typically >95% conversion), terminate it by adding concentrated HCl to lower the pH to ~2.0.
-
Product Recovery: The precipitated L-Biphenylalanine can be recovered by centrifugation. The pellet is then washed with cold water and dried under a vacuum. Further purification is achieved through recrystallization or chromatography.[6]
Caption: A generalized workflow for the asymmetric synthesis of L-Biphenylalanine.
Purification by Preparative HPLC
For high-purity L-Biphenylalanine suitable for drug development and peptide synthesis, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Principle: The crude product is separated from impurities based on its hydrophobicity. The biphenyl side chain provides strong retention on a C18 stationary phase.
Materials:
-
Crude L-Biphenylalanine
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude L-Biphenylalanine in a minimal amount of Mobile Phase A, with the addition of Mobile Phase B if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Elution: Inject the prepared sample onto the column. Elute the compound using a linear gradient, for example, from 5% to 60% Mobile Phase B over 30-40 minutes. The optimal gradient should be determined using analytical HPLC first.
-
Fraction Collection: Collect fractions corresponding to the main product peak, monitored by UV detection at 214 nm and 254 nm.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Lyophilization: Pool the pure fractions and remove the solvent via lyophilization (freeze-drying) to obtain the final product as a fluffy, white powder.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in D₂O):
-
Aromatic Protons (Biphenyl): ~7.3-7.8 ppm (multiplets)
-
α-Proton (CH): ~3.9-4.2 ppm (triplet or doublet of doublets)
-
β-Protons (CH₂): ~3.1-3.4 ppm (multiplets, diastereotopic)
Expected ¹³C NMR Chemical Shifts:
-
Carboxyl Carbon (COO): ~175-178 ppm
-
Biphenyl Carbons: ~125-142 ppm
-
α-Carbon (CH): ~57-60 ppm
-
β-Carbon (CH₂): ~38-41 ppm
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
Principle: The molecule is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is measured. In tandem MS (MS/MS), the molecular ion is fragmented to produce a characteristic pattern.
Expected Results (Positive Ion Mode, ESI):
-
[M+H]⁺ Ion: m/z ≈ 242.12
-
Key Fragments: Fragmentation of phenylalanine derivatives often involves the loss of the carboxyl group (as CO₂) and cleavage at the alpha-beta carbon bond.[9] A prominent fragment would be the biphenylmethyl cation (m/z ≈ 167.09), resulting from the loss of the amino acid backbone.
Caption: Predicted major fragmentation pathways for L-Biphenylalanine in ESI-MS.
Biological Signaling and Applications
L-Biphenylalanine is primarily used as a tool in drug discovery to create peptides with enhanced properties. Its biological effects are often contextual, depending on the parent molecule it modifies. However, L-phenylalanine itself is known to interact with specific cellular pathways.
Calcium-Sensing Receptor (CaSR) Modulation
L-amino acids, including L-phenylalanine, are known allosteric modulators of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). L-phenylalanine potentiates the receptor's response to extracellular calcium ([Ca²⁺]ₒ).[10] It is plausible that L-Biphenylalanine, with its larger side chain, could also interact with this binding pocket, potentially acting as an agonist or antagonist.
Caption: L-Phenylalanine enhances CaSR-mediated intracellular calcium release.
Application in Drug Development
The incorporation of L-Biphenylalanine into a peptide sequence is a strategic choice in drug design for several reasons:
-
Increased Hydrophobicity: The biphenyl group can enhance binding to hydrophobic pockets in target proteins and may improve membrane permeability.
-
Steric Hindrance: The bulky side chain can protect the peptide backbone from proteolytic degradation, increasing its in vivo half-life.
-
Structural Constraint: It can be used to induce specific secondary structures (e.g., turns or helices) in a peptide, locking it into a bioactive conformation.
Derivatives of phenylalanine dipeptides have been investigated for their anti-cancer properties, demonstrating inhibition of tumor growth and metastasis.[11] L-biphenylalanine derivatives have also been explored as potential therapeutic agents for sickle cell disease.[12] These applications highlight the value of modifying natural amino acids to create novel therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biphenylalanine | C15H15NO2 | CID 2761815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pure.dongguk.edu [pure.dongguk.edu]
- 4. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Homochirality - Wikipedia [en.wikipedia.org]
- 7. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential use of biaromatic L-phenylalanyl derivatives as therapeutic agents in the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
